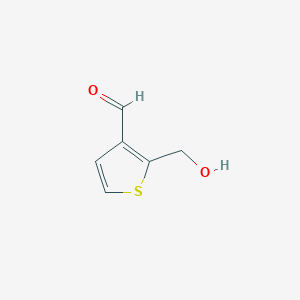
2-Hydroxymethyl-3-thiophenecarboxaldehyde
概要
説明
2-Hydroxymethyl-3-thiophenecarboxaldehyde is an important organic compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a highly reactive aldehyde that is synthesized using various methods. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of 2-Hydroxymethyl-3-thiophenecarboxaldehyde is not fully understood, but it is believed to act as a reactive aldehyde that can form covalent bonds with various biomolecules such as proteins, nucleic acids, and lipids. This can lead to changes in the structure and function of these biomolecules, which can have both positive and negative effects on cellular processes.
生化学的および生理学的効果
2-Hydroxymethyl-3-thiophenecarboxaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune system. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 2-Hydroxymethyl-3-thiophenecarboxaldehyde in laboratory experiments include its high purity, ease of synthesis, and diverse range of applications. However, its reactive nature can also be a limitation, as it can lead to unwanted reactions with other biomolecules in the experimental system.
将来の方向性
There are several future directions for the study of 2-Hydroxymethyl-3-thiophenecarboxaldehyde. One area of research is the development of new synthetic methods for the compound, which can improve yield and purity. Another area of research is the study of its potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the use of 2-Hydroxymethyl-3-thiophenecarboxaldehyde as a fluorescent probe for the detection of metal ions is an area of growing interest, as it has potential applications in environmental monitoring and medical diagnostics.
科学的研究の応用
2-Hydroxymethyl-3-thiophenecarboxaldehyde has been extensively studied for its scientific research application. It is widely used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in organic synthesis and as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
特性
CAS番号 |
128376-61-4 |
|---|---|
製品名 |
2-Hydroxymethyl-3-thiophenecarboxaldehyde |
分子式 |
C6H6O2S |
分子量 |
142.18 g/mol |
IUPAC名 |
2-(hydroxymethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c7-3-5-1-2-9-6(5)4-8/h1-3,8H,4H2 |
InChIキー |
PCTXXWZVBVLMSW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1C=O)CO |
正規SMILES |
C1=CSC(=C1C=O)CO |
同義語 |
3-Thiophenecarboxaldehyde, 2-(hydroxymethyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

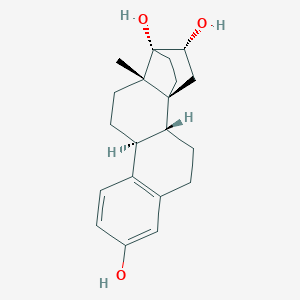
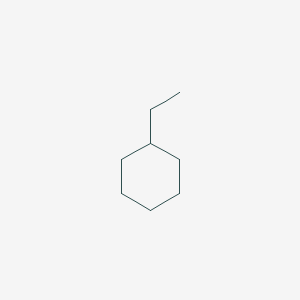
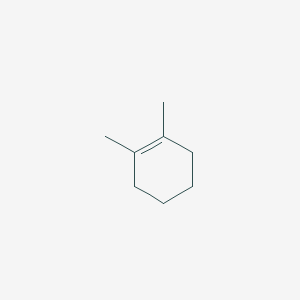

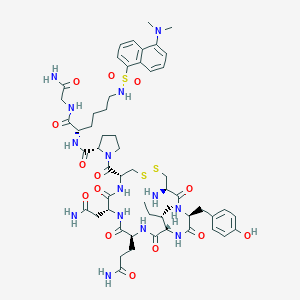
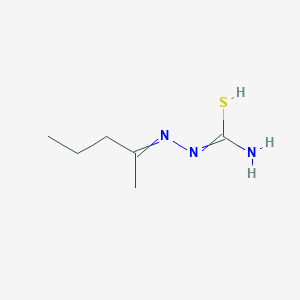
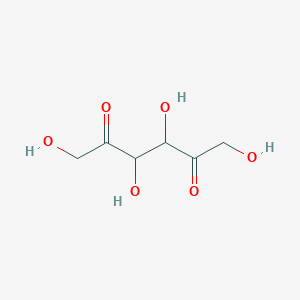
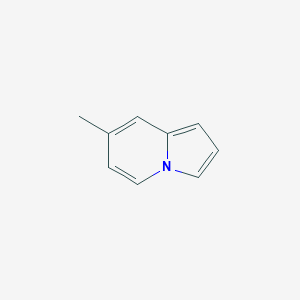
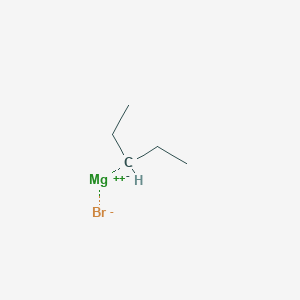
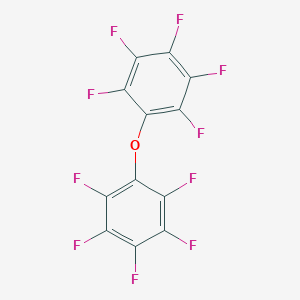
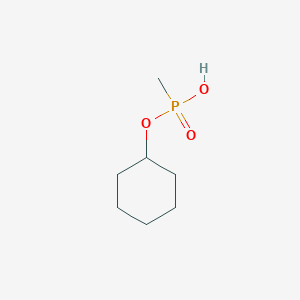
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)
